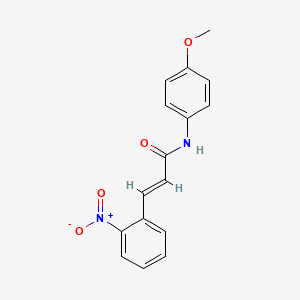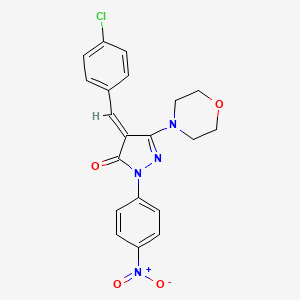![molecular formula C8H16N2O4 B15014934 methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with a carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates . Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols . Additionally, methyl carbamate can be used as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of nonmetallic regenerable reagents and CO2 capture agents, such as Si(OMe)4 and DBU, has been explored for the direct conversion of low-concentration CO2 into carbamates . This method is eco-friendly and does not require the addition of metal complex catalysts or metal salt additives.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., DBU), and catalysts (e.g., tin catalysts) . Reaction conditions vary depending on the desired transformation, but mild conditions are often preferred to maintain the integrity of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis. The compound can be installed and removed under relatively mild conditions, making it useful in complex organic syntheses.
Biology: Carbamates, including this compound, are studied for their potential biological activities and interactions with enzymes and proteins.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the development of drugs and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate involves its interaction with specific molecular targets and pathways. For example, as a protecting group, it forms stable carbamate linkages with amines, preventing unwanted reactions during synthesis . The removal of the protecting group is typically achieved through acid or base-catalyzed hydrolysis, which cleaves the carbamate bond and releases the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed with strong acid.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate is unique due to its specific structure and reactivity. Unlike Boc and Cbz carbamates, which are removed under different conditions, this compound offers versatility in its synthetic applications. Its ability to form stable carbamate linkages and undergo various chemical transformations makes it valuable in both research and industrial settings.
Eigenschaften
Molekularformel |
C8H16N2O4 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl N-[4-(methoxycarbonylamino)butyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
OQNSLWFDULDLQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCCCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)

![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15014904.png)
![2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15014905.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15014922.png)
![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B15014932.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15014933.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
